molecular formula C13H20N2O3 B12508837 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione CAS No. 94751-70-9

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione

Cat. No.: B12508837
CAS No.: 94751-70-9
M. Wt: 252.31 g/mol
InChI Key: ATLHCOBCOLZMIK-UHFFFAOYSA-N
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Description

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione is an organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a piperidine ring substituted with hydroxy and tetramethyl groups, along with a pyrrole-2,5-dione moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 2,2,6,6-tetramethylpiperidine.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or organic peroxides.

    Attachment of the Pyrrole-2,5-dione Moiety: The pyrrole-2,5-dione moiety is attached through condensation reactions involving suitable starting materials, such as pyrrole derivatives and dicarbonyl compounds.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring allows for substitution reactions, where functional groups can be replaced with other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione involves its interaction with molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and redox reactions, while the piperidine and pyrrole-2,5-dione moieties can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1h-pyrrole-2,5-dione can be compared with similar compounds, such as:

    2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A well-known radical compound with similar structural features but different reactivity and applications.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempol): Another related compound with antioxidant properties and applications in biological research.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLHCOBCOLZMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276267
Record name 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94751-70-9
Record name 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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